

Application Notes and Protocols: 2-Phenoxyacetophenone as a Photosensitizer

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Compound of Interest

Compound Name: **2-Phenoxyacetophenone**

Cat. No.: **B1211918**

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These application notes provide a comprehensive overview of **2-phenoxyacetophenone** as a photosensitizer in various photochemical reactions. This document includes its photophysical properties, mechanistic insights, and detailed protocols for its application in organic synthesis.

Introduction to 2-Phenoxyacetophenone

2-Phenoxyacetophenone, an α -aryloxyketone, is a versatile photosensitizer used to initiate photochemical reactions.^[1] Upon absorption of ultraviolet (UV) light, it can populate an excited triplet state, which can then transfer its energy to other molecules, initiating a variety of chemical transformations. Its structural relationship to acetophenone suggests similar photochemical behavior, primarily through energy transfer from its triplet excited state.^[1]

Photophysical and Photochemical Properties

While specific experimental data for **2-phenoxyacetophenone** is limited in publicly available literature, its properties can be inferred from its structural analog, acetophenone, and related compounds.

Data Presentation: Photophysical Properties

Property	2- Phenoxyacetophenone one (Estimated)	Acetophenone (for comparison)	Notes
Molar Mass	212.24 g/mol [1]	120.15 g/mol	-
UV Absorption Maximum (λ_{max})	~240-250 nm and ~280 nm	241 nm, 278 nm [2] [3]	The phenoxy group may cause a slight shift in the absorption bands.
Molar Absorptivity (ϵ) at λ_{max}	Not available	12,800 $\text{M}^{-1}\text{cm}^{-1}$ at 241 nm [4]	Expected to be of a similar order of magnitude.
Triplet Energy (ET)	~74 kcal/mol	74 kcal/mol	The triplet energy is largely determined by the acetophenone chromophore.
Intersystem Crossing Quantum Yield (Φ_{ISC})	High (~1.0)	~1.0	Aromatic ketones typically exhibit very efficient intersystem crossing.
Photosensitization Quantum Yield (Φ_{sens})	Not available	Varies depending on the acceptor molecule and reaction conditions.	This value is highly dependent on the specific reaction being sensitized.

Mechanism of Photosensitization

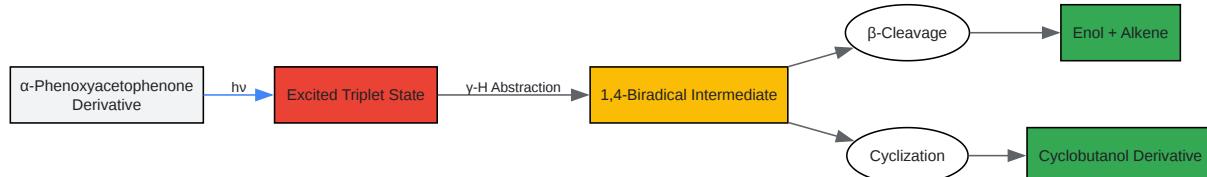
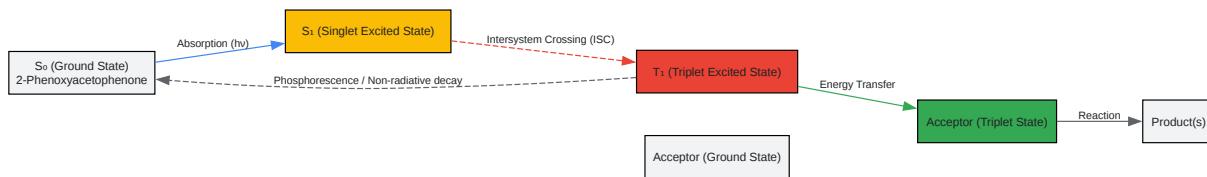
2-Phenoxyacetophenone, like other aromatic ketones, can act as a photosensitizer through two primary mechanisms: Type I and Type II photosensitization.[\[3\]](#)

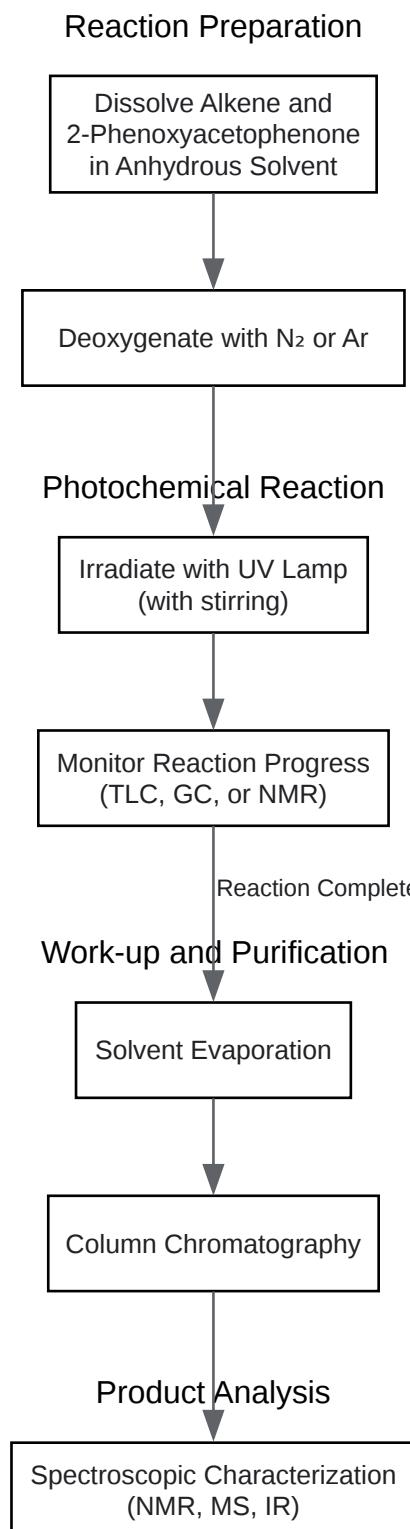
- Type I Mechanism: Involves electron or hydrogen atom transfer between the excited sensitizer and the substrate, leading to the formation of radical ions or neutral radicals.

- Type II Mechanism: Involves the transfer of energy from the excited triplet state of the sensitizer to ground-state molecular oxygen, generating highly reactive singlet oxygen (${}^1\text{O}_2$).

The dominant mechanism depends on the reaction conditions, including the nature of the substrate and the presence of oxygen.

Signaling Pathway: General Photosensitization Process





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